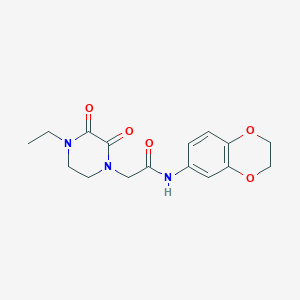
Methyl 5-(((5-(1-(thiophen-2-yl)cyclopentanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups and heterocyclic rings, including a thiophene ring and a furan ring . Thiophene is a five-membered ring with four carbon atoms and a sulfur atom . Furan is a five-membered ring with four carbon atoms and an oxygen atom . Both of these rings are aromatic and have extensive substitution reactions .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiophene and furan rings would contribute to the aromaticity of the molecule .Chemical Reactions Analysis
Thiophene and its derivatives are known to undergo a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions . The specific reactions that this compound would undergo would depend on the conditions and the other reactants present .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Thiophene is a colorless liquid with a benzene-like odor . The presence of the thiophene and furan rings in the molecule would likely make it relatively stable and resistant to oxidation .Wissenschaftliche Forschungsanwendungen
Material Science: Organic Semiconductors
Thiophene derivatives are widely used in material science due to their semiconducting properties. They are essential components in the development of organic semiconductors , which are used in various electronic devices .
Electronics: Organic Field-Effect Transistors (OFETs)
These compounds play a significant role in the advancement of OFETs . OFETs are critical for creating flexible electronic circuits and displays .
Optoelectronics: Organic Light-Emitting Diodes (OLEDs)
Thiophene-based molecules are integral in fabricating OLEDs , which are used for creating high-quality display screens in smartphones, TVs, and other devices .
Corrosion Inhibitors
In industrial chemistry, thiophene derivatives serve as corrosion inhibitors , protecting metals from corrosion, particularly in harsh environments .
Pharmaceutical Research: Antimicrobial and Antitumor Activity
Medically, some thiophene derivatives exhibit antimicrobial and antitumor activities , making them valuable for pharmaceutical research and drug development .
Anti-inflammatory and Analgesic Properties
Certain thiophene compounds have been studied for their potential anti-inflammatory and analgesic properties , which could lead to new pain relief medications .
Coordination Chemistry
Thiophene derivatives find applications in coordination chemistry , where they can act as ligands to form complex structures with metals .
Organic Synthesis Intermediates
They are also used as intermediates in organic synthesis , aiding in the construction of more complex organic molecules .
Eigenschaften
IUPAC Name |
methyl 5-[[5-[(1-thiophen-2-ylcyclopentanecarbonyl)amino]-1,3,4-thiadiazol-2-yl]sulfanylmethyl]furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S3/c1-25-15(23)13-7-6-12(26-13)11-28-18-22-21-17(29-18)20-16(24)19(8-2-3-9-19)14-5-4-10-27-14/h4-7,10H,2-3,8-9,11H2,1H3,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYIWKNCJHQMLCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CSC2=NN=C(S2)NC(=O)C3(CCCC3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(((5-(1-(thiophen-2-yl)cyclopentanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide](/img/structure/B2994184.png)
![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-3,4,5-trimethoxybenzamide](/img/structure/B2994185.png)
![N-(2-(4-((4-fluorobenzyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide](/img/structure/B2994186.png)

![2-(4-Methoxyphenyl)-3-(propylthio)-8-tosyl-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2994190.png)
![tert-Butyl 4-[(3-fluoro-2-nitrophenylamino)methyl]piperidine-1-carboxylate](/img/structure/B2994191.png)


![N-(2-ethylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2994195.png)



![(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone](/img/structure/B2994203.png)